molecular formula C15H21NO4 B6235804 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid CAS No. 1404877-96-8

2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid

Cat. No. B6235804
CAS RN: 1404877-96-8
M. Wt: 279.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)acetic acid, also known as 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid, is a compound that has been studied for its potential use in various scientific applications. This compound is a carboxylic acid derivative and is commonly used in organic synthesis as a building block for other compounds. It has been studied for its potential therapeutic effects and its ability to act as a catalyst in various reactions.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid{[(tert-butoxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid(4-ethylphenyl)acetic acid has been studied for its potential use in various scientific research applications. It has been studied for its potential use as a catalyst in organic reactions, as a reagent in peptide synthesis, and for its potential therapeutic effects. It has also been studied for its potential use in drug discovery and development, as well as its potential use in the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid{[(tert-butoxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid(4-ethylphenyl)acetic acid has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost, making it an affordable option for researchers. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers. However, this compound is highly reactive and can be toxic if not handled properly. It is also not very stable, making it difficult to store and transport.

Future Directions

2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid{[(tert-butoxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid(4-ethylphenyl)acetic acid has potential for use in a variety of future applications. One potential future application is its use in drug discovery and development. Additionally, it could be used in the synthesis of other compounds, such as peptides and proteins. It could also be used as a catalyst for organic reactions and in the synthesis of other compounds. Additionally, it has potential therapeutic effects and could be used in the treatment of various diseases. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid{[(tert-butoxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid(4-ethylphenyl)acetic acid can be synthesized through a number of methods. One method involves the reaction of 4-ethylphenylacetic acid with tert-butyl isocyanate in the presence of a base, such as potassium carbonate, to form the desired product. Another method involves the reaction of 4-ethylphenylacetic acid with tert-butyl isothiocyanate in the presence of a base, such as potassium carbonate, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 4-ethylbenzyl bromide. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-amino-2-(4-ethylphenyl)acetic acid", "tert-butyl chloroformate", "triethylamine", "4-ethylbenzyl bromide", "methanol", "water", "sodium bicarbonate", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-amino-2-(4-ethylphenyl)acetic acid in methanol and add triethylamine. Slowly add tert-butyl chloroformate and stir for 1 hour to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Add 4-ethylbenzyl bromide to the reaction mixture and stir for 24 hours to allow for alkylation of the protected amine.", "Step 3: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and water.", "Step 4: Remove the Boc protecting group by treating the product with 1M hydrochloric acid in methanol. Evaporate the solvent to yield the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethylphenyl)acetic acid." ] }

CAS RN

1404877-96-8

Molecular Formula

C15H21NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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